

molecular weight and formula of 4-Methylnicotinamide

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Compound of Interest

Compound Name: 4-Methylnicotinamide

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An In-depth Technical Guide to 4-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinamide is a pyridinecarboxamide that serves as a substrate for the enzyme nicotinamide N-methyltransferase (NNMT). Its study provides valuable insights into the metabolism of nicotinamide and the broader implications of NNMT activity in various physiological and pathological processes. This technical guide consolidates the current understanding of **4-methylnicotinamide**, detailing its chemical properties, synthesis, and biological significance, with a focus on its role in enzymatic assays and potential downstream signaling.

Core Properties of 4-Methylnicotinamide

4-Methylnicotinamide, also known as 4-methylpyridine-3-carboxamide, is a derivative of nicotinamide. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O	[1][2][3][4]
Molecular Weight	136.15 g/mol	[1][2][3][4]
CAS Number	7250-52-4	[1][2][3][4]
Appearance	Solid	
Melting Point	102-105 °C	
Boiling Point	294.1 °C at 760 mmHg	
Flash Point	131.6 °C	
Density	1.157 g/cm ³	

Synthesis of 4-Methylnicotinamide

The synthesis of **4-methylnicotinamide** can be achieved through various chemical routes. While a detailed, step-by-step protocol is not readily available in peer-reviewed literature, established synthetic pathways provide a framework for its preparation.

A common precursor for the synthesis is 4-methylnicotinic acid. The general approach involves the conversion of the carboxylic acid group to a carboxamide. This can be accomplished through standard amidation procedures, which typically involve activating the carboxylic acid (e.g., by forming an acyl chloride or using a coupling agent) followed by reaction with ammonia.

Biological Significance and Role in Enzymology

The primary biological significance of **4-methylnicotinamide** lies in its role as a substrate for nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in the metabolism of nicotinamide (a form of vitamin B3) and plays a role in regulating cellular methylation and NAD⁺ levels.

When **4-methylnicotinamide** is acted upon by NNMT, it undergoes methylation to produce 1,4-dimethylnicotinamide.[1] This enzymatic reaction is significant for several reasons:

- Alternative Substrate for NNMT: **4-Methylnicotinamide** serves as a valuable tool for studying NNMT activity. Its use in enzymatic assays allows for the characterization of NNMT kinetics and the screening of potential inhibitors.[1]
- Probing the Active Site of NNMT: As a structural analog of nicotinamide, **4-methylnicotinamide** can be used to probe the substrate specificity and catalytic mechanism of NNMT.
- Potential for Unique Downstream Effects: The product of the reaction, 1,4-dimethylnicotinamide, is a distinct metabolite. While its specific biological activities are not yet fully elucidated, structural analogs like 1,4-dimethylpyridinium have been shown to possess anti-metastatic properties, suggesting that the enzymatic product of **4-methylnicotinamide** could have its own pharmacological effects.[2]

Experimental Protocols

Fluorometric Assay for Nicotinamide N-Methyltransferase (NNMT) Activity

This protocol is adapted from a method utilizing **4-methylnicotinamide** as a substrate for a continuous fluorometric assay of NNMT activity.[1]

Principle:

NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to **4-methylnicotinamide**, producing 1,4-dimethylnicotinamide. The product, 1,4-dimethylnicotinamide, can be quantified by its fluorescence after reaction with 4-methoxybenzaldehyde in an alkaline solution. The intensity of the fluorescence is directly proportional to the amount of 1,4-dimethylnicotinamide formed and thus to the NNMT activity.

Materials:

- Enzyme source (e.g., purified NNMT, cell lysate, or tissue homogenate)
- **4-Methylnicotinamide** solution
- S-adenosyl-L-methionine (SAM) solution

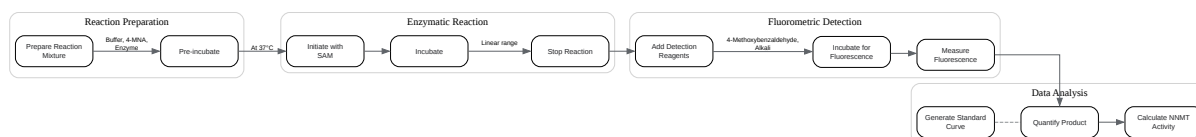
- Reaction buffer (e.g., phosphate buffer, pH 7.4)
- 4-Methoxybenzaldehyde solution
- Aqueous alkali solution (e.g., NaOH)
- Fluorometer

Procedure:

- Enzymatic Reaction:
 - Prepare a reaction mixture containing the reaction buffer, **4-methylnicotinamide**, and the enzyme source.
 - Pre-incubate the mixture at the desired temperature (e.g., 37 °C).
 - Initiate the reaction by adding SAM.
 - Incubate for a defined period, ensuring the reaction remains in the linear range.
 - Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
- Fluorometric Detection:
 - To the reaction mixture, add the 4-methoxybenzaldehyde solution and the aqueous alkali solution.
 - Incubate to allow for the development of the fluorescent product.
 - Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the 1,4-dimethylnicotinamide-4-methoxybenzaldehyde adduct.
- Quantification:
 - Generate a standard curve using known concentrations of 1,4-dimethylnicotinamide.
 - Determine the concentration of the enzymatically formed 1,4-dimethylnicotinamide from the standard curve.

- Calculate the NNMT activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Experimental Workflow for NNMT Assay



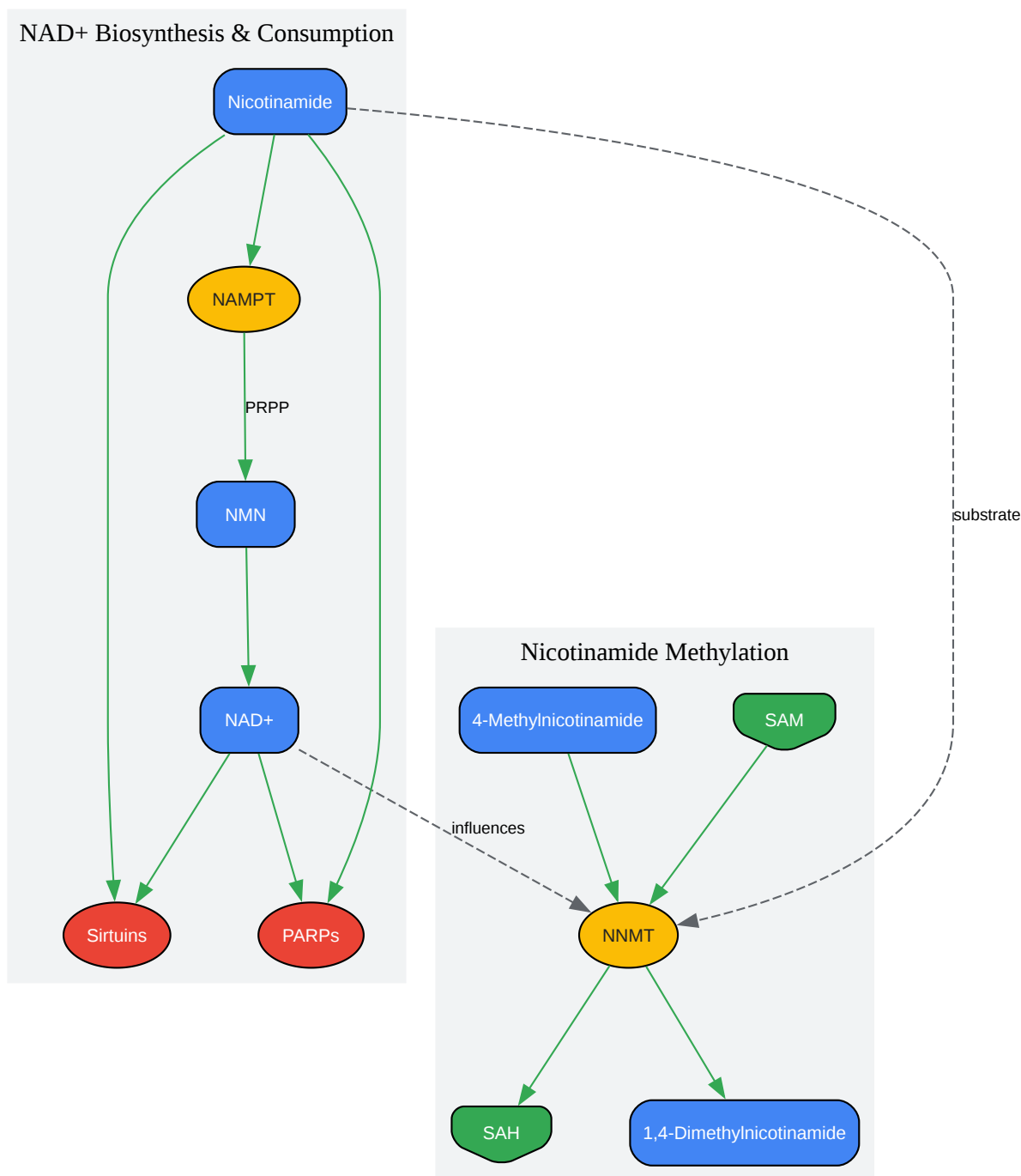
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Caption: Workflow for the fluorometric assay of NNMT activity using **4-methylnicotinamide**.

Signaling Pathways

The direct signaling pathways initiated by **4-methylnicotinamide** itself are not well-defined. Its primary known role is as a precursor in an enzymatic reaction. However, the context of this reaction, the nicotinamide metabolism pathway, is intricately linked to major cellular signaling networks.

Nicotinamide Metabolism and its Connection to Cellular Signaling



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Caption: Overview of nicotinamide metabolism and the position of **4-methylnicotinamide**.

The activity of NNMT, for which **4-methylnicotinamide** is a substrate, has significant downstream consequences:

- **Regulation of NAD⁺ Levels:** By consuming nicotinamide, NNMT can influence the pool of this precursor available for NAD⁺ synthesis via the salvage pathway.
- **Modulation of Sirtuin and PARP Activity:** Nicotinamide is an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs). By methylating nicotinamide, NNMT can relieve this inhibition, thereby modulating the activity of these important signaling proteins.
- **Epigenetic Regulation:** The NNMT reaction consumes S-adenosyl-L-methionine (SAM), the universal methyl donor. In conditions of high NNMT activity, this can deplete the cellular SAM pool, potentially impacting a wide range of methylation reactions, including histone and DNA methylation, which are crucial for epigenetic regulation.

Quantitative Analysis

The quantitative analysis of **4-methylnicotinamide** in biological matrices is not as established as for other nicotinamide metabolites. However, standard analytical techniques can be adapted for its detection and quantification.

Analytical Technique	Principle	Application Notes
High-Performance Liquid Chromatography (HPLC)	Separation based on polarity, coupled with UV or fluorescence detection.	Can be used to separate 4-methylnicotinamide from other nicotinamide metabolites. The choice of stationary and mobile phases is critical for achieving good resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS)	High-resolution separation by LC followed by sensitive and specific detection by mass spectrometry.	This is the method of choice for accurate quantification in complex biological samples like plasma, urine, or tissue extracts. It offers high sensitivity and specificity.
Fluorometry	Measurement of fluorescence, either intrinsic or after derivatization.	As described in the enzymatic assay, derivatization with reagents like 4-methoxybenzaldehyde can be used for sensitive detection.

Conclusion and Future Directions

4-Methylnicotinamide is a valuable research tool for investigating the function of nicotinamide N-methyltransferase and the broader implications of nicotinamide metabolism. While its direct biological activities and signaling pathways are still under investigation, its role as an NNMT substrate positions it at a critical node in cellular metabolism and signaling.

Future research should focus on:

- **Elucidating the Biological Activity of 1,4-Dimethylnicotinamide:** Determining the physiological and pharmacological effects of the enzymatic product of **4-methylnicotinamide** is a key next step.
- **Developing Robust Quantitative Methods:** Establishing and validating sensitive and specific methods for quantifying **4-methylnicotinamide** in various biological samples will be crucial for understanding its in vivo disposition and relevance.

- Investigating its Role in Disease Models: Utilizing **4-methylnicotinamide** in cellular and animal models of diseases where NNMT is implicated (e.g., cancer, metabolic disorders) could provide further insights into the pathological role of this enzyme and its substrates.

This in-depth guide provides a foundation for researchers and drug development professionals to understand and utilize **4-methylnicotinamide** in their studies of nicotinamide metabolism and related therapeutic areas.

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